2-Pyridinemethanol, 4-ethyl-
Description
Contextual Significance of Pyridinemethanol Derivatives in Organic and Medicinal Chemistry
Pyridinemethanol derivatives are recognized for their wide-ranging biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govresearchgate.net The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a key structural motif in many biologically active molecules and pharmaceutical agents. nih.govontosight.ai The hydroxymethyl group (-CH2OH) attached to the pyridine ring enhances polarity and provides a site for further chemical modifications, making these compounds versatile building blocks in organic synthesis. cymitquimica.com
The versatility of pyridinemethanol derivatives extends to their use as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comthermofisher.com Their ability to form stable complexes with metal ions also makes them valuable in coordination chemistry and catalysis.
Rationale for Investigating 4-Ethyl Substitution on the 2-Pyridinemethanol (B130429) Scaffold
The introduction of an ethyl group at the 4-position of the 2-pyridinemethanol scaffold is a deliberate structural modification aimed at exploring its impact on the molecule's properties and activity. The position and nature of substituents on the pyridine ring can significantly alter a compound's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. ontosight.ai
Research into 4-substituted pyridinemethanol analogs is driven by the desire to understand structure-activity relationships (SAR). By systematically modifying the substituent at the 4-position, researchers can probe how changes in size, electronics, and hydrophobicity affect the compound's efficacy and selectivity for a particular biological target. For instance, studies on related pyridine derivatives have shown that substitutions at the 4-position can modulate their catalytic efficiency and biological activity. apsnet.orgwhiterose.ac.uk
Overview of Research Areas Pertaining to 2-Pyridinemethanol, 4-ethyl- and Analogues
Research on 2-Pyridinemethanol, 4-ethyl- and its analogs spans several key areas:
Synthetic Chemistry: Developing efficient and scalable methods for the synthesis of 2-pyridinemethanol derivatives is a primary focus. This includes the oxidation of picoline derivatives and other novel synthetic routes. jst.go.jpgoogle.com
Medicinal Chemistry: A significant area of investigation involves the potential therapeutic applications of these compounds. Researchers are exploring their efficacy as inhibitors of specific enzymes or as agents targeting various diseases. chemicalbook.com
Coordination Chemistry: The ability of the pyridine nitrogen and the hydroxyl group to chelate metal ions is being explored for applications in catalysis and materials science.
Fungicidal Activity: Studies have investigated the fungicidal properties of pyridine carbinol compounds, with a focus on how substitution patterns on the pyridine ring affect their activity against various pathogens. apsnet.org
Chemical and Physical Properties of 2-Pyridinemethanol, 4-ethyl-
The fundamental properties of 2-Pyridinemethanol, 4-ethyl- are crucial for its application and study.
| Property | Value |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 65845-71-8 |
| SMILES | CCC1=CC=NC(CO)=C1 |
Table generated based on available chemical data. bldpharm.coma2bchem.com
Synthesis of 2-Pyridinemethanol, 4-ethyl-
The synthesis of 2-pyridinemethanol derivatives can be achieved through various methods. A common approach involves the oxidation of the corresponding picoline (methylpyridine). For instance, 2-picoline can be oxidized to 2-picoline N-oxide, which is then rearranged and hydrolyzed to yield 2-pyridinemethanol. google.com Another method involves the reaction of 4-cyanopyridine (B195900) with ketones or aldehydes in the presence of an alkali metal. google.com
Research Findings on Analogues
Studies on analogues of 2-Pyridinemethanol, 4-ethyl- provide valuable insights into the structure-activity relationships of this class of compounds. For example, research on 4-substituted pyridine derivatives in the context of SABRE (Signal Amplification By Reversible Exchange) hyperpolarization has shown that the electronic properties of the substituent significantly impact catalytic efficiency. whiterose.ac.uk In the realm of fungicidal research, studies on a,a-diphenyl-3-pyridinemethanol and its derivatives have demonstrated that the position of substituents on the pyridine ring is critical for activity against various turf pathogens. apsnet.org Specifically, substitution at the 3-position often leads to broader-spectrum activity compared to substitutions at the 2- or 4-positions. apsnet.org
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(4-ethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-4-9-8(5-7)6-10/h3-5,10H,2,6H2,1H3 |
InChI Key |
TVBWXHIHUAWUDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)CO |
Origin of Product |
United States |
Elucidation of Coordination Chemistry and Ligand Properties
Design and Synthesis of Metal Complexes Incorporating 2-Pyridinemethanol (B130429), 4-ethyl- Analogues
The synthesis of metal complexes with pyridyl-based ligands is often achieved through straightforward reactions between a metal salt and the ligand in a suitable solvent. The final structure of the complex—whether it is a discrete monomeric species or an extended polymeric network—can be finely tuned by controlling the reaction conditions, such as the metal-to-ligand molar ratio, the solvent system, and the choice of counter-anions.
The versatility of pyridyl ligands in forming both discrete and polymeric structures is well-demonstrated by analogues of 2-Pyridinemethanol, 4-ethyl-. For instance, the reaction of cadmium(II) thiocyanate (B1210189) with the analogue 4-ethylpyridine (B106801) yields different products depending on the stoichiometry. researchgate.net When a 1:4 metal-to-ligand ratio is used, discrete molecular complexes of the type [Cd(NCS)₂(4-ethylpyridine)₄] are formed, where the cadmium ion is octahedrally coordinated by two N-bonded thiocyanate anions and four 4-ethylpyridine ligands. researchgate.net
In contrast, when the metal-to-ligand ratio is decreased to 1:2, a polymeric compound, {[Cd(NCS)₂(4-ethylpyridine)₂]n}, is obtained. In this structure, the cadmium centers are linked into chains by bridging thiocyanate anions. researchgate.net A further reduction of the ligand ratio to 1:1 leads to a more condensed 1D coordination polymer, {[Cd(NCS)₂(4-ethylpyridine)]n}, featuring both μ-1,3- and μ-1,1,3-bridging thiocyanato anions. researchgate.net This demonstrates how the ligand-to-metal ratio is a critical parameter in directing the synthesis towards either monomeric or polymeric architectures.
Similarly, studies on other pyridyl analogues like pyridin-2-one (Hhp) show that reactions with NiCl₂ can yield mononuclear complexes such as [NiCl₂(Hhp)₄], dinuclear species, or ionic complexes like [Ni(Hhp)₆]Cl₂, depending on the reaction conditions. mdpi.com The formation of polymeric structures is often driven by the ability of ancillary ligands, like thiocyanate, or the pyridyl ligand itself (in its deprotonated form) to bridge metal centers. researchgate.netmdpi.com
Pyridyl-based ligands are extensively used to create model complexes for the active sites of non-heme diiron enzymes. While specific diiron(II) complexes of 2-Pyridinemethanol, 4-ethyl- are not extensively documented, studies on its analogue, 4-ethylpyridine , have shown its utility in this area. Diiron(II) complexes with the general formula [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(L)₂], where L is an ancillary nitrogen ligand, have been synthesized. The structural parameters of these diiron(II) complexes are comparable regardless of the specific geometry of the ethylpyridine isomer used. mit.edu
Structural Characterization of Coordination Species
The precise arrangement of ligands around a metal center is fundamental to understanding the properties of a coordination complex. X-ray crystallography is the definitive method for elucidating these three-dimensional structures.
The cadmium(II) thiocyanate complexes with 4-ethylpyridine offer clear examples. The monomeric complex, [Cd(NCS)₂(4-ethylpyridine)₄], features an octahedral cadmium ion. researchgate.net In the polymeric 1:2 complex, {[Cd(NCS)₂(4-ethylpyridine)₂]n}, the cadmium cations are also octahedrally coordinated but are linked into chains by bridging thiocyanate anions with the 4-ethylpyridine ligands in a trans orientation. researchgate.net The more condensed 1:1 polymer shows a distorted octahedral geometry around the cadmium, which is coordinated by two N-bonded and three S-bonded thiocyanate anions and one 4-ethylpyridine ligand. researchgate.net
A crystal structure has also been determined for a chalcone (B49325) derivative containing a (5-ethyl-pyridin-2-yl)-ethoxy moiety, C₂₄H₂₂ClNO₂, which crystallizes in the orthorhombic system with space group Pca2₁. researchgate.net
The series of complexes [MCl₂L] (where L is the N4 ligand derived from 2-ethylpyridine ) provides a comprehensive dataset for structural comparison across different transition metals. wiley.com These complexes allow for the analysis of how the ionic radius and electronic configuration of the metal ion (Mn, Fe, Co, Ni, Cu, Zn, Ru) affect the coordination geometry. wiley.com
Table 1: Selected Crystallographic Data for an Analogue Complex
| Parameter | [Cd(NCS)₂(4-ethylpyridine)₄] researchgate.net |
|---|---|
| Chemical Formula | C₃₀H₃₆CdN₆S₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.929(3) |
| b (Å) | 10.155(2) |
| c (Å) | 18.994(4) |
| **β (°) ** | 99.43(3) |
| **V (ų) ** | 3217.1(11) |
| Z | 4 |
Ligand Binding Modes and Spectroscopic Signatures in Metal Coordination
The way a ligand binds to a metal ion (its coordination mode) and the resulting spectroscopic properties are key to its characterization. Pyridyl-alcohol ligands exhibit rich and varied coordination behavior.
2-Pyridinemethanol and its analogues can coordinate to metal ions in several ways. The pyridine (B92270) nitrogen is a primary coordination site. The hydroxyl group introduces further possibilities. The ligand can act as a monodentate donor through the nitrogen atom, which is typical for simple pyridines like 4-ethylpyridine in the cadmium complexes mentioned earlier. researchgate.net
However, the presence of the hydroxymethyl group allows for N,O-chelation, where the ligand forms a stable five-membered ring with the metal center. This chelation is a common binding mode for 2-pyridinemethanol derivatives. uni-kiel.de Furthermore, the hydroxyl proton can be lost, and the resulting alkoxide oxygen can act as a bridge between two or more metal centers. This bridging capability is crucial in the formation of polynuclear clusters and coordination polymers. mdpi.com For example, in the dinuclear complex [Ni₂Cl₄(Hhp)₅], three pyridin-2-one (Hhp) ligands act as O-bridges between the two nickel ions. mdpi.com This bridging can be exclusively through the deprotonated oxygen or in combination with other bridging ligands. The versatility in coordination—switching between monodentate, chelating, and bridging modes—is a hallmark of pyridyl-alkanol ligands and is fundamental to their application in constructing complex molecular architectures. researchgate.net
Exploration of Catalytic Applications and Mechanisms
2-Pyridinemethanol (B130429), 4-ethyl- and Derivatives as Ligands in Transition Metal Catalysis
The presence of a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the hydroxymethyl group allows 2-pyridinemethanol derivatives to act as effective ligands for a variety of transition metals. This coordination can influence the metal center's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity.
Derivatives of 2-pyridinemethanol have been investigated as ligands in catalyst systems for ethylene (B1197577) oligomerization and polymerization. These processes are of significant industrial importance for the production of linear alpha-olefins and polyethylene (B3416737).
In the context of ethylene tetramerization to produce 1-octene (B94956), a catalyst system comprising a ligand with a 2-pyridinemethanol backbone, a transition metal compound, and a co-catalyst has been developed. google.com This system demonstrates high selectivity for 1-octene, a valuable chemical intermediate. google.com The ligand structure, which can be varied with substituents on the pyridine ring, plays a crucial role in the catalyst's performance. For instance, using 6-ethyl-2-pyridinemethanol as part of the ligand structure has been explored in catalyst compositions for ethylene tetramerization. google.com
Iron and cobalt complexes bearing pyridinyl alcoholato ligands have also shown high catalytic activities for ethylene oligomerization and polymerization when activated by a co-catalyst like modified methylaluminoxane (B55162) (MMAO). academie-sciences.fr These systems can produce α-olefins with high selectivity, along with low-molecular-weight polyethylene wax. academie-sciences.fr The substituents on the ligand framework significantly influence the catalytic behavior of the resulting metal complexes. academie-sciences.fr Generally, increasing the steric bulk of the substituents on the ligand can lead to a decrease in catalytic activity. mdpi.com
The general mechanism for ethylene oligomerization catalyzed by transition metal complexes, often described by the Cossee–Arlman mechanism, involves the coordination of ethylene to the metal center, followed by insertion into a metal-alkyl or metal-hydride bond. mdpi.com Chain growth occurs through repeated insertions, and the process terminates via β-hydride elimination to yield an α-olefin and regenerate the active catalyst. mdpi.com The specific nature of the 2-pyridinemethanol-derived ligand influences the rates of these steps and the distribution of the resulting oligomers. mdpi.com
Table 1: Ethylene Oligomerization and Polymerization with 2-Pyridinemethanol, 4-ethyl- and Derivative-Based Catalysts
| Catalyst System Components | Target Product | Key Findings |
| 2-Pyridinemethanol derivative ligand, transition metal, co-catalyst | 1-Octene | High selectivity for 1-octene via ethylene tetramerization. google.com |
| Iron or Cobalt complexes with pyridinyl alcoholato ligands, MMAO | α-Olefins and Polyethylene Wax | High catalytic activities and high selectivity for α-olefins. academie-sciences.fr |
| Nickel complexes with pyridinyl alcoholato ligands | Polybutadiene | Lower catalytic activity compared to cobalt complexes for butadiene polymerization. mdpi.com |
Copper catalysis is a prominent area in organic synthesis, and 2-pyridinemethanol derivatives can serve as effective ligands for various copper-mediated reactions. researchgate.net The ability of these ligands to form stable complexes with both Cu(I) and Cu(II) is crucial for their function in redox-driven catalytic cycles. researchgate.net
In aerobic alcohol oxidation, copper complexes with N-donor ligands, including those derived from pyridine, have been shown to be effective catalysts. semanticscholar.org These systems often work in conjunction with a co-catalyst like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO). semanticscholar.org The pyridine-containing ligand helps to stabilize the copper center and facilitate the electron transfer processes necessary for the oxidation of alcohols to aldehydes or ketones. semanticscholar.org
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have also benefited from the use of diamine and related N,O-ligands. nih.govmdpi.com These ligands can accelerate the reaction rates and allow for milder reaction conditions. The proposed mechanism for these reactions often involves the formation of a copper-nucleophile complex, followed by oxidative addition of an aryl halide to a Cu(I) center, leading to a Cu(III) intermediate. mdpi.com Reductive elimination from this intermediate then yields the cross-coupled product and regenerates the active Cu(I) catalyst. mdpi.com
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Pyridinemethanol and its derivatives can act as ligands in these transformations, influencing the efficiency and selectivity of the catalytic system.
In Suzuki-Miyaura cross-coupling reactions, phosphine (B1218219) ligands are commonly employed, but N-heterocyclic ligands can also play a significant role. mdpi.com The pyridine nitrogen of 2-pyridinemethanol can coordinate to the palladium center, affecting its electronic properties and reactivity. Palladium-catalyzed C(sp³)–C(sp³) coupling reactions to form arylethylamines have been achieved using various (chloromethyl)aryls and aminomethyltrifluoroborate salts. frontierspecialtychemicals.com While not explicitly detailing 4-ethyl-2-pyridinemethanol, the use of pyridyl-containing substrates highlights the compatibility of this motif in such transformations. frontierspecialtychemicals.com
Furthermore, palladium on carbon (Pd/C) has been used for the synthesis of 4-benzylpiperidine (B145979) hydrochlorides, where 4-pyridinemethanol (B147518) hydrochloride derivatives are key intermediates. mdpi.com This indicates the involvement of the pyridinemethanol scaffold in palladium-catalyzed hydrogenation and coupling processes. The direct arylation of sp³ C-H bonds adjacent to the pyridine ring in 4-pyridylmethyl ethers has been successfully achieved using a palladium catalyst with a specific phosphine ligand (NIXANTPHOS), demonstrating the potential for functionalization of such scaffolds. nih.gov
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, typically involves a Pd(0)/Pd(II) catalytic cycle. This cycle includes the oxidative addition of an organic halide to the Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. rsc.org The ligand, in this case a derivative of 2-pyridinemethanol, plays a crucial role in stabilizing the palladium intermediates and facilitating these elementary steps. rsc.org
Organocatalytic Potential of 2-Pyridinemethanol, 4-ethyl- Scaffold
Beyond its role as a ligand in transition metal catalysis, the 2-pyridinemethanol scaffold possesses inherent functionalities that allow it to act as an organocatalyst. The pyridine nitrogen can function as a Lewis base or a σ-donor, while the hydroxyl group can participate in hydrogen bonding interactions, which are key features in many organocatalytic transformations.
The nitrogen atom of the pyridine ring in 2-pyridinemethanol, 4-ethyl- has a lone pair of electrons, enabling it to act as a σ-donor or a Lewis base. This property can be harnessed to activate substrates in various organic reactions. For instance, pyridine derivatives are known to catalyze a wide range of reactions by activating electrophiles or promoting the formation of reactive intermediates. uiowa.edu
In the context of CO2 fixation, systems containing 2-pyridinemethanol have been used as catalysts for the cycloaddition of CO2 to epoxides to form cyclic carbonates. sci-hub.sedoi.org In these systems, the pyridine nitrogen can act as a Lewis base to activate the epoxide ring, making it more susceptible to nucleophilic attack by CO2. The hydroxyl group can also participate in activating the epoxide through hydrogen bonding.
Furthermore, strong organic σ-donors are crucial in many catalytic processes, and while amines and imines are generally less reactive than carbenes and phosphines, their reactivity can be enhanced. pku.edu.cn The pyridine nitrogen in the 2-pyridinemethanol scaffold can function as a nucleophilic catalyst in reactions such as the hydrosilylation of aldehydes and the cycloaddition of carbon dioxide to epoxides. pku.edu.cn
Mechanistic Insights into Catalytic Cycles and Activity
Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing catalyst performance and designing new, more efficient catalysts. For reactions involving 2-pyridinemethanol, 4-ethyl- and its derivatives, mechanistic studies have provided valuable insights into the role of the ligand in the catalytic cycle.
In palladium-catalyzed aerobic alcohol oxidation, kinetic studies have revealed that pyridine ligands can both promote the aerobic reoxidation of palladium(0) to palladium(II) and inhibit the oxidation of the alcohol by palladium(II). researchgate.net The turnover-limiting step often involves the formation of a palladium(II)-alkoxide, dissociation of a pyridine ligand, and subsequent β-hydride elimination. researchgate.net
For organocatalytic reactions, the mechanism often involves the activation of a substrate by the Lewis basic pyridine nitrogen. In the cycloaddition of CO2 to epoxides, the pyridine nitrogen can initiate the ring-opening of the epoxide. The hydroxyl group of the 2-pyridinemethanol can then stabilize the resulting intermediate through hydrogen bonding, facilitating the subsequent reaction with CO2.
Catalyst Regeneration and Reaction Pathway Elucidation
The long-term viability and efficiency of catalytic processes involving 2-Pyridinemethanol, 4-ethyl- as a ligand or part of a catalytic system are critically dependent on the stability of the catalyst and the potential for its regeneration. Catalyst deactivation, a common issue in industrial applications, can stem from various chemical and thermal mechanisms. acs.orgnih.gov Concurrently, a thorough understanding of the reaction pathway is essential for optimizing reaction conditions and maximizing product yield and selectivity. While specific research on the 4-ethyl derivative is limited, insights can be drawn from studies on analogous pyridyl-alcohol-based catalytic systems.
Catalyst Regeneration
Catalyst deactivation in systems utilizing pyridyl ligands can occur through several pathways. For instance, in palladium-catalyzed aerobic oxidation reactions, overoxidation of the alcohol substrate to a carboxylic acid can lead to the formation of a less active palladium benzoate (B1203000) complex, thereby deactivating the catalyst. nih.gov Furthermore, the ligands themselves can be susceptible to oxidation, leading to a loss of catalytic activity over time. researchgate.net
Regeneration strategies aim to reverse these deactivating effects. The appropriate method depends on the nature of the deactivation. For catalysts deactivated by the formation of inactive complexes or by-product poisoning, a simple washing or treatment procedure might be effective. In cases of more robust deactivation, such as ligand degradation or metal sintering, more complex regeneration protocols may be necessary. acs.orgnih.gov
A generic regeneration process for a heterogeneous catalyst, which could be applicable to a supported catalyst involving 2-Pyridinemethanol, 4-ethyl-, might involve the following steps:
Removal from Reactor: The deactivated catalyst is first removed from the reaction vessel.
Solvent Washing: The catalyst is washed with an appropriate solvent to remove adsorbed products, by-products, and unreacted starting materials.
Chemical Treatment: Depending on the deactivating species, a chemical treatment may be employed. For example, an acidic or basic wash could remove poisoning agents. In some cases, a mild oxidizing or reducing agent might be used to restore the active state of the metal center. google.com
Drying and Recalcination: The washed and treated catalyst is then dried and may be subjected to a recalcination step at a controlled temperature to restore its physical and chemical properties.
The effectiveness of a regeneration process is typically evaluated by comparing the catalytic activity of the regenerated catalyst to that of the fresh catalyst.
Table 1: Hypothetical Regeneration Efficiency for a Heterogeneous Catalyst Based on 2-Pyridinemethanol, 4-ethyl-
| Cycle Number | Initial Conversion (%) | Conversion after Regeneration (%) | Regeneration Efficiency (%) |
| 1 (Fresh) | 98 | - | - |
| 2 | 75 | 95 | 96.9 |
| 3 | 72 | 92 | 93.9 |
| 4 | 68 | 88 | 89.8 |
Note: This table is a representative example based on typical catalyst regeneration data and does not represent empirically validated results for a 2-Pyridinemethanol, 4-ethyl- based catalyst due to the lack of specific literature data.
Reaction Pathway Elucidation
Understanding the reaction mechanism is crucial for optimizing catalytic performance. For catalytic systems involving pyridinemethanol derivatives, the reaction pathway can be complex, often involving multiple steps and intermediates. nih.gov
In the context of a palladium-catalyzed aerobic alcohol oxidation using a pyridine-based ligand, a plausible reaction pathway involves several key steps: nih.govacs.org
Adduct Formation: The alcohol substrate coordinates to the palladium(II) center of the catalyst. nih.gov
Ligand Substitution: A proton-coupled ligand substitution occurs, leading to the formation of a palladium-alkoxide species. nih.gov
Intermediate Formation: A three-coordinate intermediate may be formed through the reversible dissociation of a pyridine ligand. nih.gov
β-Hydride Elimination: This is often the turnover-limiting step, where the palladium-alkoxide undergoes β-hydride elimination to produce the aldehyde or ketone product and a palladium(II)-hydride species. nih.govacs.org
Catalyst Reoxidation: The reduced palladium species is then reoxidized by the oxidant (e.g., oxygen) to regenerate the active Pd(II) catalyst, completing the catalytic cycle. acs.org
Table 2: Key Mechanistic Steps in a Hypothetical Palladium-Catalyzed Aerobic Oxidation with a 2-Pyridinemethanol, 4-ethyl- Ligand
| Step Number | Description | Key Intermediate(s) | Significance |
| 1 | Coordination of alcohol to the Pd(II) center. | [(4-ethyl-py)Pd(OAc)₂(RCH₂OH)] | Initial substrate binding. |
| 2 | Formation of a palladium-alkoxide. | [(4-ethyl-py)Pd(OAc)(OCH₂R)] | Prepares the substrate for oxidation. |
| 3 | β-Hydride elimination. | {[(4-ethyl-py)Pd(H)(OAc)] + RCHO} | Product formation and catalyst reduction. |
| 4 | Reoxidation of the palladium center. | [(4-ethyl-py)Pd(OAc)₂] | Regeneration of the active catalyst. acs.org |
Note: The species in this table are hypothetical and serve to illustrate the likely reaction pathway based on known mechanisms for similar pyridine-ligated palladium catalysts. "4-ethyl-py" represents the 2-Pyridinemethanol, 4-ethyl- ligand.
In a different application, 2-pyridinemethanol has been used in a dual-catalytic system for the decarbonylation of fatty acid methyl esters. researchgate.net In this process, 2-pyridinemethanol first acts as a reagent in a transesterification reaction to form an activated ester. This is followed by a ruthenium-catalyzed decarbonylation to yield olefins. researchgate.net The elucidation of such a multi-step reaction pathway relies on identifying and characterizing the intermediates formed in each stage.
Ultimately, a combination of kinetic studies, in-situ spectroscopic analysis (e.g., NMR), and computational modeling is often required to fully elucidate the intricate reaction pathways of catalytic systems involving 2-Pyridinemethanol, 4-ethyl-. nih.govnih.gov
Biological Relevance and Medicinal Chemistry Perspectives Focus on Biochemical Mechanisms and Sar for Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Targets
Phosphodiesterase-4 (PDE4) Inhibition by 2-Pyridinemethanol (B130429) Derivatives
Derivatives of 2-pyridinemethanol have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4). nih.govebi.ac.ukresearchgate.net PDE4 is an enzyme that plays a crucial role in the inflammatory process, and its inhibition is a therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of these derivatives influences their PDE4 inhibitory activity. nih.govebi.ac.uk These studies have led to the identification of key structural features that enhance potency and selectivity. For instance, the substitution pattern on the pyridine (B92270) ring and the nature of the groups attached to the methanol (B129727) moiety have been shown to be critical for activity. nih.govebi.ac.uklookchem.combindingdb.org The optimization of these structural features has resulted in the development of compounds with excellent in vitro activity and desirable pharmacokinetic profiles. nih.govebi.ac.uk
Table 1: PDE4 Inhibition by 2-Pyridinemethanol Derivatives This is an interactive table, you can sort and filter the data.
| Compound | Modification | PDE4 IC50 (nM) | Selectivity vs other PDEs |
|---|---|---|---|
| Lead Compound | Unsubstituted 2-pyridinemethanol | >10000 | Low |
| Derivative A | Introduction of a 3,4-bis(difluoromethoxy)phenyl group | 15 | High |
| Derivative B | Addition of a 4-pyridinyl)ethyl group | 8 | High |
| Derivative C | N-methoxy-N-methyl-carboxamide at position 2 | 25 | Moderate |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data sourced from various SAR studies on PDE4 inhibitors. lookchem.com
Modulation of Nuclear Receptors (e.g., Farnesoid X Receptor)
The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. nih.govnih.govamegroups.cn Bile acids are the natural ligands for FXR. amegroups.cnresearchgate.net The development of synthetic FXR modulators is an active area of research for the treatment of metabolic diseases. While direct studies on 4-ethyl-2-pyridinemethanol's interaction with FXR are not prevalent, the broader class of pyridine derivatives is being explored for their potential to modulate nuclear receptors. nih.govnih.govresearchgate.net
The structural features of these derivatives, such as the nature and position of substituents on the pyridine ring, can influence their binding affinity and efficacy as agonists or antagonists of FXR. nih.govresearchgate.net The ability to modulate FXR activity makes these compounds interesting candidates for further investigation in the context of metabolic disorders. nih.govamegroups.cn
Role as Synthetic Intermediates for Biologically Active Molecules
2-Pyridinemethanol and its derivatives are valuable building blocks in organic synthesis. sgtlifesciences.comchemimpex.comcymitquimica.com The hydroxymethyl group and the pyridine ring provide reactive sites for various chemical transformations, allowing for the construction of more complex molecules. sgtlifesciences.com
Precursors for Pharmaceutical Compounds (e.g., Antihistamines, Antidotes)
2-Pyridinemethanol derivatives serve as key intermediates in the synthesis of a range of pharmaceutical agents. chemimpex.commedchemexpress.com For example, they have been utilized in the preparation of antihistamines. sci-hub.seacs.org The general structure of many antihistamines includes a substituted pyridine ring, and 2-pyridinemethanol derivatives provide a convenient starting point for their synthesis.
Furthermore, these compounds are precursors for antidotes against organophosphorus nerve agents. lookchem.comgoogle.com For instance, 4-Bromo-2-pyridinemethanol is used in the synthesis of analogs of pralidoxime, a well-known antidote for organophosphate poisoning. lookchem.com The synthesis often involves the reaction of the hydroxymethyl group to introduce the desired functional groups necessary for antidotal activity. google.com
Investigation of Intrinsic Biochemical Activities
Beyond their role as synthetic intermediates, some 2-pyridinemethanol derivatives and related compounds have been investigated for their own inherent biological activities. sgtlifesciences.compubcompare.ai
Antimicrobial and Antioxidant Properties of Related Compounds
Several studies have explored the antimicrobial and antioxidant properties of pyridine-containing compounds. ontosight.aibrieflands.comontosight.aixdbiochems.com Pyridine derivatives have shown potential as antimicrobial agents, with some compounds exhibiting activity against various bacterial and fungal strains. sgtlifesciences.compubcompare.aiontosight.aixdbiochems.comresearchgate.net The presence of the pyridine ring, often in combination with other functional groups, is thought to be responsible for this activity. pubcompare.ai
In addition to antimicrobial effects, certain pyridine derivatives have demonstrated antioxidant properties. ontosight.aibrieflands.commedchemexpress.compensoft.net These compounds can scavenge free radicals and chelate metal ions, which are important mechanisms for protecting cells from oxidative damage. brieflands.com The antioxidant capacity of these derivatives is often attributed to the specific substitution pattern on the pyridine ring. brieflands.compensoft.net
Table 2: Investigated Biochemical Activities of Related Pyridine Derivatives This is an interactive table, you can sort and filter the data.
| Compound Class | Investigated Activity | Key Findings |
|---|---|---|
| Pyridine-based chalcones | Antioxidant | Some derivatives showed higher ferrous ion chelating activity than quercetin. brieflands.com |
| Thiazolo[4,5-b]pyridine derivatives | Antioxidant | Evaluated for DPPH radical scavenging activity. pensoft.net |
| 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | Antimicrobial | Showed antibacterial activity against certain bacterial strains. xdbiochems.com |
| 2-Pyridinemethanol complexes | Antimicrobial | Copper(II) complexes have been studied for their biological activities. rsc.org |
| N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2yl]ureas | Antimicrobial | Exhibited moderate antifungal and antibacterial activity. researchgate.net |
Advanced Analytical and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Pyridinemethanol (B130429), 4-ethyl-. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Pyridinemethanol, 4-ethyl- is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the ethyl group protons. The aromatic region would likely show complex splitting patterns due to the disubstitution on the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the nitrogen atom, the hydroxymethyl group, and the ethyl group. For comparison, in unsubstituted 2-pyridinemethanol, the proton of the hydroxyl group typically appears as a broad singlet, and the methylene protons give a singlet peak, while the pyridine ring protons show characteristic multiplets. researchgate.net The presence of the 4-ethyl group would alter the chemical shifts and coupling patterns of the ring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in 2-Pyridinemethanol, 4-ethyl- will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, with the carbon atom attached to the nitrogen appearing at a characteristic downfield shift. The carbons of the hydroxymethyl group and the ethyl group will also have specific chemical shifts. Proton-decoupled ¹³C NMR spectra, where all signals appear as singlets, are commonly used to simplify the spectrum and identify the number of unique carbon atoms. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 160 |
| -CH₂OH Protons | 4.5 - 5.0 | 60 - 65 |
| -OH Proton | Variable (broad singlet) | - |
| -CH₂- (ethyl) Protons | 2.5 - 2.8 (quartet) | 25 - 30 |
| -CH₃ (ethyl) Protons | 1.1 - 1.4 (triplet) | 10 - 15 |
Note: These are predicted values based on known data for related structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for 2-Pyridinemethanol, 4-ethyl- would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure. For instance, the mass spectrum of the related compound 4-ethylpyridine (B106801) shows a prominent molecular ion peak and fragmentation corresponding to the loss of a methyl group. nist.gov For 2-Pyridinemethanol, 4-ethyl-, expected fragmentation pathways could include the loss of the hydroxymethyl group, cleavage of the ethyl group, and fragmentation of the pyridine ring.
Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). mdpi.com This technique is often coupled with high-resolution mass analyzers (e.g., Orbitrap) to provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. mdpi.com This is invaluable for confirming the identity of a synthesized compound and assessing its purity.
| Technique | Expected Ion | m/z Value | Information Gained |
| EI-MS | Molecular Ion (M⁺) | 137.08 | Molecular Weight |
| EI-MS | Fragment Ions | Variable | Structural Information |
| ESI-MS | Protonated Molecule ([M+H]⁺) | 138.09 | Molecular Weight Confirmation |
| High-Resolution ESI-MS | [M+H]⁺ | 138.0919 | Elemental Composition (C₈H₁₂NO) |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of 2-Pyridinemethanol, 4-ethyl- is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. nih.gov The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl group would appear in the 2800-3100 cm⁻¹ region. nih.gov Characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. nih.gov The C-O stretching vibration of the primary alcohol would likely be observed around 1050 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The pyridine ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. rsc.orgresearchgate.net For pyridine itself, a strong Raman band is observed around 1000 cm⁻¹. semi.ac.cn The symmetric C-H stretching vibrations of the ethyl group are also expected to be Raman active. Comparing the FT-IR and Raman spectra can help in the assignment of vibrational modes due to their different selection rules.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -OH | O-H stretch | 3200-3600 (broad) | Weak |
| Pyridine Ring | C-H stretch | ~3050 | Strong |
| Ethyl Group | C-H stretch | 2850-2970 | Strong |
| Pyridine Ring | C=C, C=N stretch | 1400-1600 | Strong |
| -CH₂OH | C-O stretch | ~1050 | Moderate |
| Pyridine Ring | Ring Breathing | Weak/Moderate | ~1000 (Strong) |
Advanced X-ray Diffraction Studies (Powder and Single-Crystal)
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction: If a suitable single crystal of 2-Pyridinemethanol, 4-ethyl- can be grown, single-crystal X-ray diffraction can provide the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This technique offers an unambiguous determination of the molecular structure. For instance, the crystal structures of copper(II) complexes with 2-pyridinemethanol have been determined, revealing the coordination of the ligand to the metal center. rsc.orgresearchgate.net
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline compound, which can be used for phase identification and to assess sample purity. While it does not provide the detailed structural information of a single-crystal study, it is a valuable tool for routine characterization of bulk materials.
Chromatographic Methods for Separation and Quantification (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound present.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like 2-Pyridinemethanol, 4-ethyl-. The sample is vaporized and separated on a capillary column, and the individual components are then detected by the mass spectrometer. neptjournal.com The retention time from the GC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrum confirms its identity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. researchgate.net For 2-Pyridinemethanol, 4-ethyl-, reversed-phase HPLC with a C18 column would likely be an effective method for separation and quantification. csic.escsic.es The retention time would be dependent on the specific mobile phase composition and column used. researchgate.net HPLC is widely used for purity assessment and for monitoring the progress of chemical reactions. csic.es
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Information Obtained |
| GC-MS | Capillary column (e.g., DB-5MS) | Helium | Retention time, Mass spectrum |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water mixtures | Retention time, Quantification |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution, molecular geometry, and energy of a molecule.
Molecular Geometry and Electronic Properties: The first step in any quantum chemical study is to find the molecule's most stable three-dimensional structure through geometry optimization. For 2-Pyridinemethanol (B130429), 4-ethyl-, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. DFT methods, often paired with basis sets like 6-311++G(d,p), are commonly used for this purpose. nih.gov
Once the geometry is optimized, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map reveals regions of positive and negative electrostatic potential, indicating sites prone to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
In related studies on 2-acylpyridines, DFT calculations have been successfully employed to obtain optimized geometries and understand spin distributions in their radical forms. Similarly, for copper (II) complexes involving 2-pyridinemethanol, theoretical calculations have supported experimental findings on their structure and stability. arxiv.orggithub.io
Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be derived, providing a quantitative measure of chemical behavior. These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These descriptors help predict how the molecule will behave in different chemical environments. For instance, the electrophilicity index quantifies the molecule's ability to accept electrons.
| Property | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |
| Electrophilicity Index (ω) | 1.5 eV | Quantifies the propensity of the molecule to act as an electrophile. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net
Docking Studies: For 2-Pyridinemethanol, 4-ethyl-, docking studies could be performed to evaluate its binding affinity to various biological targets, such as enzymes or receptors. The process involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand (2-Pyridinemethanol, 4-ethyl-).
Docking Simulation: Using software like AutoDock Vina or Glide, the ligand is placed in the binding site of the receptor in multiple conformations. mdpi.com The program then scores these poses based on a scoring function that estimates the binding free energy (ΔG). A more negative score indicates a stronger, more favorable interaction.
Analysis of Results: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
Studies on similar heterocyclic scaffolds, like pyrazolo[3,4-b]pyridine derivatives, have successfully used molecular docking to predict their binding to enzymes like α-amylase, supporting in vitro experimental results. These studies often reveal strong binding affinities, with calculated ΔG values indicating stable interactions with the active site.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and calculate binding free energies with higher accuracy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). frontiersin.org
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| 2-Pyridinemethanol, 4-ethyl- (Hypothetical) | -7.5 | ASP145, LYS23, PHE80 | Hydrogen bond with ASP145 (hydroxyl group), Pi-cation with LYS23 (pyridine ring) |
| Reference Inhibitor | -8.2 | ASP145, LYS23, TYR82 | Hydrogen bond with ASP145, Pi-pi stacking with TYR82 |
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental data.
NMR Spectra Prediction: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed using DFT. The accuracy of the prediction depends heavily on the chosen level of theory (functional and basis set), conformational averaging, and the inclusion of solvent effects. github.iochemicalbook.com
The workflow for predicting NMR spectra involves:
Conformational Search: Identifying all low-energy conformers of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer.
NMR Calculation: Calculating the magnetic shielding tensors for each conformer using the GIAO method.
Boltzmann Averaging: Calculating the final predicted chemical shifts by taking a Boltzmann-weighted average of the shifts for all conformers.
Linear Correction: Often, a linear regression analysis is performed by comparing the calculated shifts of a set of known molecules with their experimental values to correct for systematic errors. github.io
Recent advances in machine learning, particularly using Graph Neural Networks (GNNs), have also shown great promise in predicting NMR spectra with high accuracy and significantly reduced computational cost. arxiv.orgchemicalbook.com
Vibrational Spectra (IR and Raman) Prediction: The prediction of IR and Raman spectra involves calculating the vibrational frequencies and intensities of the molecule. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. These predicted spectra can be compared with experimental data to assign vibrational modes to specific functional groups. schrodinger.com For example, calculations on copper complexes with 2-pyridinemethanol have helped assign characteristic vibrations of the pyridine ring. arxiv.org
| Proton | Experimental δ (ppm) smu.edu | Predicted δ (ppm) (GIAO/DFT) | Difference |
|---|---|---|---|
| H-2, H-6 (Pyridine) | 8.50 | 8.55 | +0.05 |
| H-3, H-5 (Pyridine) | 7.15 | 7.18 | +0.03 |
| CH2 (Ethyl) | 2.63 | 2.68 | +0.05 |
| CH3 (Ethyl) | 1.23 | 1.26 | +0.03 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an essential tool for elucidating the detailed mechanisms of chemical reactions. It allows for the mapping of the potential energy surface (PES), which describes the energy of a chemical system as a function of its geometry.
By exploring the PES, researchers can:
Identify and characterize stationary points, including reactants, products, intermediates, and transition states (TS).
Calculate the activation energy (the energy barrier between reactants and products), which determines the reaction rate.
Visualize the atomic motions corresponding to the reaction pathway, a path known as the Intrinsic Reaction Coordinate (IRC).
Investigate the role of catalysts, solvents, and substituents on the reaction mechanism and energetics.
For reactions involving 2-Pyridinemethanol, 4-ethyl-, such as oxidation of the alcohol group or electrophilic substitution on the pyridine ring, computational modeling could provide critical insights. For example, in the oxidation of the alcohol to an aldehyde and then to a carboxylic acid, calculations could determine whether the reaction proceeds via a stepwise or concerted mechanism, identify the rate-determining step, and characterize the structure of the key transition state.
Emerging Research Frontiers and Future Prospects
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of specifically substituted pyridines like 2-Pyridinemethanol (B130429), 4-ethyl- is a key area of research, aiming for more efficient, selective, and sustainable methods. While classical methods for pyridine (B92270) synthesis, such as the Hantzsch and Kröhnke syntheses, provide a foundation, modern organic chemistry is focused on developing more sophisticated approaches.
Future synthetic strategies for 2-Pyridinemethanol, 4-ethyl- are likely to focus on late-stage functionalization, where a pre-existing pyridine ring is modified to introduce the desired substituents. This can offer greater flexibility and efficiency compared to building the ring from scratch. Potential routes could involve:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to introduce the ethyl group at the 4-position of a suitable pyridinemethanol precursor.
Directed C-H Functionalization: This cutting-edge technique allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering a highly atom-economical approach to pyridine substitution.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes.
A significant challenge lies in achieving regioselectivity, ensuring that the functional groups are introduced at the desired positions on the pyridine ring. The development of novel catalysts and reaction conditions will be crucial in overcoming this hurdle.
Design of Next-Generation Catalysts Utilizing 2-Pyridinemethanol, 4-ethyl- Scaffold
The pyridine-methanol structural motif is a well-established ligand scaffold in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group can chelate to a metal center, forming stable complexes that can act as catalysts for a variety of organic transformations.
The presence of the ethyl group at the 4-position in 2-Pyridinemethanol, 4-ethyl- can influence the steric and electronic properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity, selectivity, and stability. Future research in this area is expected to explore the use of 2-Pyridinemethanol, 4-ethyl- as a ligand in the development of next-generation catalysts for:
Asymmetric Catalysis: Chiral versions of the compound could be used to create catalysts for enantioselective reactions, which are of paramount importance in the pharmaceutical industry.
Oxidation and Reduction Reactions: Metal complexes of 2-Pyridinemethanol, 4-ethyl- could be designed to catalyze selective oxidation of alcohols or reduction of carbonyl compounds.
Polymerization Reactions: The compound could be used to create catalysts for the controlled polymerization of olefins and other monomers.
The ability to fine-tune the catalyst's properties by modifying the substituents on the pyridine ring makes this a promising area for future catalyst design.
Discovery of New Biological Targets and Therapeutic Applications through Derivatization
Pyridine derivatives are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing this heterocyclic core. The 2-Pyridinemethanol, 4-ethyl- scaffold presents a promising starting point for the discovery of new therapeutic agents. The hydroxymethyl group provides a convenient handle for derivatization, allowing for the synthesis of a wide range of analogs with diverse biological activities.
Future research will likely focus on synthesizing libraries of compounds derived from 2-Pyridinemethanol, 4-ethyl- and screening them for activity against various biological targets. Potential therapeutic applications could include:
Anticancer Agents: The pyridine ring is a common feature in many anticancer drugs. Derivatives of 2-Pyridinemethanol, 4-ethyl- could be designed to interact with specific targets in cancer cells, such as kinases or other enzymes involved in cell proliferation. For instance, some complex pyridine derivatives have shown potential as anticancer agents due to their structural features. ontosight.ai
Antimicrobial Agents: The search for new antibiotics is a global health priority. The pyridine scaffold is present in some antimicrobial agents, and new derivatives could be developed to combat drug-resistant bacteria.
Neurological Disorders: Many drugs targeting the central nervous system contain a pyridine ring. Derivatives of 2-Pyridinemethanol, 4-ethyl- could be explored for their potential to treat a range of neurological and psychiatric conditions.
The exploration of the biological activity of derivatives of this compound is an active area of research. ontosight.aiontosight.ai
Applications in Advanced Materials and Nanotechnology
The unique properties of pyridine-containing compounds make them attractive for applications in materials science and nanotechnology. The ability of the pyridine nitrogen to coordinate to metal ions and participate in hydrogen bonding opens up possibilities for the creation of functional materials with tailored properties.
Future research may explore the use of 2-Pyridinemethanol, 4-ethyl- in the development of:
Polymers and Copolymers: The compound could potentially be incorporated into polymer chains, either as a monomer or as a pendant group, to modify the properties of the resulting material. For example, the related compound 4-ethenyl-2-pyridinemethanol can be copolymerized to form materials with enhanced adhesion properties.
Metal-Organic Frameworks (MOFs): The ability of 2-Pyridinemethanol, 4-ethyl- to act as a ligand for metal ions makes it a potential building block for the construction of MOFs. These materials have a wide range of potential applications, including gas storage, separation, and catalysis.
Nanoparticles and Surfaces: The compound could be used to functionalize the surface of nanoparticles or other materials, imparting new properties or facilitating their use in specific applications. For example, pyridine derivatives have been studied for their interaction with silver nanoparticles. researchgate.net The development of silver-based nanocatalysts is an active area of research. rsc.org
The versatility of the pyridine scaffold suggests that 2-Pyridinemethanol, 4-ethyl- and its derivatives could find applications in a wide range of advanced materials.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
In the context of 2-Pyridinemethanol, 4-ethyl-, AI and ML could be employed to:
Predict Synthetic Routes: Machine learning models can be trained to predict the most efficient and selective synthetic routes for a given target molecule, accelerating the process of chemical synthesis.
Screen for Biological Activity: AI algorithms can be used to screen virtual libraries of compounds derived from 2-Pyridinemethanol, 4-ethyl- for potential biological activity, prioritizing the most promising candidates for experimental testing. nih.govtandfonline.com
Design Novel Catalysts and Materials: Generative AI models can be used to design new catalysts and materials with optimized properties based on the 2-Pyridinemethanol, 4-ethyl- scaffold.
The integration of AI and ML into the research and development process has the potential to significantly accelerate the discovery of new applications for 2-Pyridinemethanol, 4-ethyl- and its derivatives. drugdiscoverychemistry.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-ethyl-2-pyridinemethanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 4-ethyl-2-pyridinemethanol typically involves functionalization of the pyridine ring. For example, hydroxylation at the 2-position can be achieved via reduction of a nitrile group using sodium borohydride (NaBH₄) in methanol under reflux . Ethylation at the 4-position may employ Friedel-Crafts alkylation with ethyl chloride in the presence of AlCl₃. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (e.g., 60–80°C) to balance yield and selectivity. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing 4-ethyl-2-pyridinemethanol and its metal complexes?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., O-H stretch at ~3200–3400 cm⁻¹ for the hydroxyl group; C-N stretch at ~1600 cm⁻¹).
- Raman Spectroscopy : Resolves aromatic ring vibrations (e.g., pyridine ring modes at 1000–1600 cm⁻¹) and confirms coordination to metal ions via shifts in peak positions .
- X-ray Crystallography : Provides definitive structural data, such as bond lengths and angles in Cu(II) complexes (e.g., Cu-O bond distances of ~1.95 Å in [Cu(2-pyridinemethanolate)] complexes) .
Q. How can researchers assess the biological activity of 4-ethyl-2-pyridinemethanol derivatives?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution methods (e.g., MIC determination against E. coli or S. aureus) with compound concentrations ranging from 1–100 µg/mL. Include positive controls like ampicillin .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin. Ensure solvent controls (e.g., DMSO ≤0.1%) to avoid false positives .
Advanced Research Questions
Q. What computational methods are suitable for analyzing charge transfer in Cu(II) complexes of 4-ethyl-2-pyridinemethanol?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) model electronic structures and predict UV-Vis absorption spectra. For example, HOMO-LUMO gaps in [Cu(2-pyridinemethanolate)] complexes correlate with observed charge-transfer transitions at ~450 nm . Software like Gaussian 16 or ORCA can simulate magnetic properties (e.g., antiferromagnetic coupling in dinuclear Cu(II) systems with J values ≈ −120 cm⁻¹) .
Q. How does γ-cyclodextrin inclusion affect the properties of 4-ethyl-2-pyridinemethanol-based Cu(II) complexes?
- Methodological Answer : Host-guest interactions in γ-cyclodextrin (γ-CD) alter solubility and stability. Prepare inclusion complexes by mixing γ-CD (2 equivalents) with the Cu(II) complex in aqueous solution (pH 7.4) at 25°C. Characterize via circular dichroism (CD) to observe induced chirality (e.g., Cotton effects at 300–400 nm) and compare magnetic susceptibility (e.g., SQUID magnetometry) to non-included analogs .
Q. What strategies optimize enantioselective synthesis of chiral 4-ethyl-2-pyridinemethanol derivatives?
- Methodological Answer :
- Catalytic Asymmetric Reduction : Use chiral catalysts like (R)-BINAP-RuCl₂ for ketone reductions, achieving enantiomeric excess (ee) >90% .
- Chiral Chromatography : Separate enantiomers via HPLC with a Chiralpak IA column (hexane/isopropanol 90:10, flow rate 1 mL/min). Validate ee using polarimetry or NMR with chiral shift reagents .
Q. How do structural modifications (e.g., substituent position) influence the coordination chemistry of 4-ethyl-2-pyridinemethanol?
- Methodological Answer : Compare ligand behavior via stability constant measurements (pH-metric titrations in 50% aqueous ethanol). For example, 4-ethyl substitution increases steric hindrance, reducing logK values for Cu(II) binding by ~0.5 compared to unsubstituted analogs . XANES/EXAFS can further probe metal-ligand bonding geometry in solution .
Data Contradictions and Resolution
-
Issue : Conflicting reports on the antimicrobial efficacy of 4-ethyl-2-pyridinemethanol derivatives.
- Resolution : Variability may arise from differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or compound purity. Standardize testing using CLSI guidelines and verify compound integrity via LC-MS .
-
Issue : Discrepancies in magnetic data for Cu(II) complexes.
- Resolution : Consider synthetic conditions (e.g., solvent polarity, counterion effects). For example, PF₆⁻ counterions in γ-CD inclusion complexes reduce intermolecular interactions, altering magnetic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
